Hexenone

Beschreibung

Structure

3D Structure

Eigenschaften

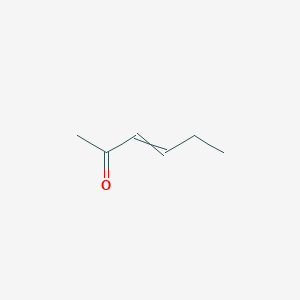

Molekularformel |

C6H10O |

|---|---|

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

hex-3-en-2-one |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

LPCWMYHBLXLJJQ-UHFFFAOYSA-N |

SMILES |

CCC=CC(=O)C |

Kanonische SMILES |

CCC=CC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Hexenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenones are a class of organic compounds characterized by a six-carbon backbone containing both a ketone functional group and a carbon-carbon double bond. Their general molecular formula is C₆H₁₀O. The position of the carbonyl group and the double bond can vary, leading to a number of structural isomers, each with distinct chemical and physical properties. The presence of the α,β-unsaturated ketone moiety in many hexenone isomers makes them versatile building blocks in organic synthesis and confers upon them significant biological activity, making them of great interest in the field of drug development. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of hexenones.

Structure and Isomerism of this compound

The fundamental structure of this compound consists of a six-carbon chain with one ketone (C=O) and one alkene (C=C) functional group. The systematic naming of this compound isomers indicates the positions of these functional groups. For example, in hex-1-en-3-one, the double bond is between carbons 1 and 2, and the carbonyl group is at carbon 3. The structural diversity of hexenones is further expanded by the possibility of cis/trans isomerism at the double bond and the existence of various branched-chain isomers.[1]

Key Isomers of this compound

Several isomers of this compound are commonly encountered in chemical synthesis and natural products. The table below summarizes the key structural isomers and their IUPAC names.

| IUPAC Name | Common Name(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| hex-1-en-3-one | Propyl vinyl ketone | C₆H₁₀O | 98.14 |

| hex-3-en-2-one | C₆H₁₀O | 98.14 | |

| hex-4-en-2-one | Methylallyl acetone | C₆H₁₀O | 98.14 |

| hex-5-en-2-one | Allylacetone | C₆H₁₀O | 98.14 |

| hex-3-en-3-one | C₆H₁₀O | 98.14 | |

| cyclohex-2-en-1-one | C₆H₈O | 96.13 |

Chemical Properties of this compound Isomers

The chemical properties of this compound isomers are significantly influenced by the relative positions of the carbonyl and alkene groups. The conjugation of the double bond with the carbonyl group in α,β-unsaturated hexenones, such as hex-3-en-2-one and cyclohex-2-en-1-one, results in a unique electronic distribution that governs their reactivity.

Physicochemical Properties

The following table summarizes key physicochemical properties of several this compound isomers. These properties are crucial for their handling, purification, and application in various chemical processes.

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |

| 2-Hexanone (B1666271) | 127.2 | -56.9 | 0.811 at 20°C | Slightly soluble |

| 3-Hexanone | 123-124 | -55.5 | 0.813 at 20°C | 14.7 mg/mL |

| 5-Hexen-2-one | 128-129 | - | 0.847 at 25°C | Slightly soluble |

| (E)-3-Hexen-2-one | 137-138 | - | - | - |

| Cyclohex-2-en-1-one | 171-173 | -53 | 0.993 | 41.3 g/L at 25°C[2] |

Note: Data for some isomers is limited. The properties of 2-hexanone and 3-hexanone, which are saturated ketones, are included for comparison.

Reactivity of the Enone Moiety

The defining feature of α,β-unsaturated hexenones is the reactivity of the enone functional group. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many important organic reactions.

One of the most significant reactions of α,β-unsaturated hexenones is the Michael addition, a type of conjugate addition. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor).[3] This reaction is a powerful tool for the formation of carbon-carbon bonds in a 1,5-dicarbonyl compound.[4]

The general mechanism involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the this compound. The resulting enolate intermediate is then protonated to yield the final product.

Biological Significance and Signaling Pathways

The electrophilic nature of the enone moiety in hexenones makes them reactive towards biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Inhibition of NF-κB Signaling Pathway

One of the key signaling pathways modulated by certain this compound derivatives is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Certain cyclothis compound-containing compounds have been shown to inhibit NF-κB signaling by covalently modifying and inhibiting components of the pathway, such as the IKK complex or NF-κB itself.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB Complex\n(Inactive)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB_p [label="P-IκB", shape=ellipse]; Proteasome [label="Proteasomal\nDegradation"]; NFkB [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", style=filled]; Transcription [label="Gene Transcription\n(Inflammation, Cell Survival)", shape=note, fillcolor="#FFFFFF"]; this compound [label="this compound\nDerivative", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor; Receptor -> IKK [label="activates"]; IKK -> IkB_NFkB [label="phosphorylates IκB"]; IkB_NFkB -> IkB_p; IkB_p -> Proteasome; IkB_NFkB -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> Transcription [style=invis]; // for positioning NFkB -> Transcription [label="activates", dir=none]; this compound -> IKK [label="inhibits", style=dashed, color="#EA4335"]; } .enddot Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Protocols

Synthesis and Purification of Hexenones

A general workflow for the synthesis and purification of a this compound derivative, for example, through an aldol (B89426) condensation followed by dehydration, is depicted below.

// Nodes Start [label="Starting Materials\n(Aldehyde and Ketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Aldol Condensation\n(Base or Acid Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration\n(Heat or Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Workup\n(Quenching, Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography,\nDistillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Dehydration; Dehydration -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final_Product; } .enddot Caption: A typical experimental workflow for this compound synthesis.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Acquisition Parameters (400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Characteristic Signals:

-

Vinylic protons (α and β to the carbonyl) typically appear in the range of δ 5.8-7.5 ppm. The β-proton is generally more deshielded (downfield) than the α-proton due to the electron-withdrawing effect of the carbonyl group.

-

Protons α to the carbonyl group (on a saturated carbon) typically resonate between δ 2.0-2.5 ppm.

-

¹³C NMR Spectroscopy:

-

Acquisition Parameters (100 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Characteristic Signals:

-

Carbonyl carbon (C=O): δ 190-220 ppm.

-

β-carbon of the double bond: δ 130-160 ppm.

-

α-carbon of the double bond: δ 120-140 ppm.

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of the liquid this compound sample onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin film of the liquid between the plates.

-

Mount the plates in the IR spectrometer.

Characteristic Absorptions:

-

C=O Stretch: A strong, sharp absorption band in the region of 1650-1725 cm⁻¹. For α,β-unsaturated ketones, this band is typically found at a lower frequency (1650-1685 cm⁻¹) compared to saturated ketones (1705-1725 cm⁻¹) due to conjugation.

-

C=C Stretch: A medium intensity absorption band around 1600-1650 cm⁻¹.

-

C-H Stretch (alkene): Above 3000 cm⁻¹.

-

C-H Stretch (alkane): Below 3000 cm⁻¹.

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Expected Fragmentation:

-

The molecular ion peak (M⁺) should be observable.

-

Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For α,β-unsaturated ketones, fragmentation can also involve cleavage of the vinyl group.

Conclusion

Hexenones represent a diverse and important class of organic molecules with significant applications in synthetic chemistry and drug discovery. Their rich reactivity, particularly that of the enone functionality, allows for the construction of complex molecular architectures. The biological activity of certain this compound derivatives, especially their ability to modulate key signaling pathways such as NF-κB, underscores their potential as therapeutic agents. A thorough understanding of their structure, properties, and the application of modern analytical techniques is essential for the continued exploration and utilization of this versatile class of compounds.

References

- 1. 5-Hexen-2-one (CAS 109-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Relevance of Substituted Hexenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key synthetic methodologies for producing substituted hexenone derivatives, a class of α,β-unsaturated ketones with significant applications in medicinal chemistry and drug development. The document details experimental protocols for three primary synthetic routes, presents quantitative data to facilitate methodological comparison, and explores the biological significance of these compounds, with a focus on their interaction with cellular signaling pathways.

Introduction

This compound derivatives are a pivotal class of organic compounds characterized by a six-carbon chain containing a ketone and a carbon-carbon double bond. As α,β-unsaturated ketones, they possess an electrophilic β-carbon, making them susceptible to Michael addition reactions. This reactivity is central to their biological activity, as they can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This ability to modulate protein function has positioned this compound derivatives as valuable scaffolds in the development of therapeutics for a range of diseases, including those related to inflammation, oxidative stress, and cancer.[1][2] This guide focuses on practical, reproducible methods for their synthesis and elucidates their primary mechanism of action.

Core Synthetic Methodologies

The synthesis of substituted hexenones can be achieved through several established organic chemistry reactions. This guide details three versatile and widely used methods: the Claisen-Schmidt Condensation, the Meyer-Schuster Rearrangement, and the Oxidation of Allylic Alcohols.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base- or acid-catalyzed reaction between a ketone possessing an α-hydrogen and an aromatic aldehyde that lacks one.[3][4] This crossed aldol (B89426) condensation is highly effective for synthesizing α,α′-bis-(substituted-benzylidene)cycloalkanones, a prominent class of cyclic this compound derivatives.[5] The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated system.

A general workflow for the synthesis and purification of this compound derivatives is outlined below.

The following table summarizes the results of a solvent-free Claisen-Schmidt reaction between cyclohexanone (B45756) and various substituted benzaldehydes, highlighting the efficiency of this method across different substrates.[5][6]

| Entry | Aldehyde (Substituent) | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | NaOH (20) | 5 | 98 |

| 2 | 4-Chlorobenzaldehyde | NaOH (20) | 5 | 98 |

| 3 | 4-Methoxybenzaldehyde | NaOH (20) | 5 | 97 |

| 4 | 4-Methylbenzaldehyde | NaOH (20) | 5 | 96 |

| 5 | 2-Chlorobenzaldehyde | NaOH (20) | 5 | 97 |

| 6 | Benzaldehyde | KOH (20) | 5 | 85 |

This protocol is adapted from the work of Rahman et al.[5]

-

Reactant Preparation: Place cyclohexanone (10 mmol) and benzaldehyde (20 mmol) in a mortar.

-

Catalyst Addition: Add solid sodium hydroxide (B78521) (20 mol%, 2 mmol, 0.08 g).

-

Reaction: Grind the mixture vigorously using a pestle for 5 minutes at room temperature. The reaction mixture will solidify.

-

Work-up: Add 20 mL of water to the solid mass and stir.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from 95% ethanol (B145695) to afford the purified α,α′-bis-benzylidenecyclohexanone.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones.[7] The reaction mechanism involves protonation of the alcohol, a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, and subsequent tautomerization to the more stable enone product.[7][8] Modern variations utilize a range of catalysts, including phosphorus-based Brønsted acids, which allow for milder reaction conditions.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Evaluation of Novel Cyclothis compound Derivative in an Animal Model through Histopathological and Biochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 4. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Isolation of Hexenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of hexenone compounds. Hexenones, a class of unsaturated ketones, are prevalent in the natural world and exhibit a wide range of biological activities, making them a subject of significant interest in chemical ecology, natural product chemistry, and drug discovery. This document details their diverse sources, from plants and fungi to insects, and provides in-depth methodologies for their extraction, purification, and characterization.

Natural Sources of this compound Compounds

This compound and its derivatives are biosynthesized by a variety of organisms, where they often play crucial roles in communication, defense, and signaling.

Plant Kingdom: Green Leaf Volatiles and Beyond

The plant kingdom is a primary source of this compound compounds, most notably in the form of "Green Leaf Volatiles" (GLVs). These C6-compounds, including (Z)-3-hexenal and (E)-2-hexenal, are rapidly released from plant tissues upon mechanical damage or herbivore attack.[1][2] They are responsible for the characteristic smell of freshly cut grass and play a vital role in plant defense by attracting predators of herbivores and inducing defense responses in neighboring plants.[2][3]

Beyond the ubiquitous GLVs, plants of the genus Uvaria (Annonaceae family) are known to produce a rich diversity of polyoxygenated cyclohexene (B86901) and cyclothis compound derivatives.[4][5][6][7] These compounds often possess complex stereochemistry and exhibit a range of biological activities, including cytotoxic and anti-inflammatory properties.[6]

Fungal Kingdom: A Reservoir of Complex Cyclohexenones

Fungi, particularly endophytic and soil-dwelling species, are a prolific source of structurally unique cyclothis compound derivatives. These compounds are often polyketide-derived and can possess significant biological activities, including antimicrobial and phytotoxic effects.[8][9][10] For instance, the endophytic fungus Diaporthe foeniculina has been shown to produce novel cyclohexanone (B45756) derivatives.[11] Similarly, species such as Amphirosellinia nigrospora and other xylariaceous endophytic fungi have been identified as producers of oxygenated cyclothis compound compounds with antimicrobial properties.[8][12]

Insect Kingdom: Pheromonal Communication

While less common than in plants and fungi, this compound and related structures can be found in the complex chemical communication systems of insects. Pheromones, chemical signals used for intraspecific communication, can sometimes incorporate a this compound or cyclothis compound moiety. The isolation and identification of these compounds are crucial for understanding insect behavior and for the development of pest management strategies.

Quantitative Data on this compound Compounds

The concentration and yield of this compound compounds from natural sources can vary significantly depending on the species, environmental conditions, and the specific tissue or developmental stage of the organism. The following tables summarize available quantitative data.

| Compound | Natural Source | Plant/Fungal Part | Concentration/Yield | Reference |

| (Z)-3-Hexenal | Arabidopsis thaliana (Wild Type, intact) | Leaves | ~2 nmol g-1 FW | [13] |

| (Z)-3-Hexenal | Arabidopsis thaliana (Wild Type, infested with P. rapae) | Leaves | ~12 nmol g-1 FW | [13] |

| (E)-2-Hexenal | Virgin Olive Oil (Olea europaea) | Fruit | Major component of the ~80% C6 aldehyde/alcohol fraction | [14] |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceous endophytic fungus (YUA-026) | Fermented rice culture | Not specified, isolated from culture broth | [8] |

| (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceous endophytic fungus (YUA-026) | Fermented rice culture | Not specified, isolated from culture broth | [8] |

| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceous endophytic fungus (YUA-026) | Fermented rice culture | 3.7 mg from fermented rice culture | [10] |

| Polyoxygenated Cyclohexene Derivatives | Monanthotaxis congoensis | Dry leaves and fruit | 9.59 g dry extract from 150 g of plant material | [12] |

Experimental Protocols for Isolation and Characterization

The isolation of this compound compounds from natural sources typically involves a combination of extraction and chromatographic techniques. The chosen methodology depends on the chemical properties of the target compound (e.g., volatility, polarity) and the nature of the source matrix.

Isolation of Green Leaf Volatiles (GLVs) from Plant Material

Protocol:

-

Sample Collection and Preparation: Collect fresh plant leaves and immediately flash-freeze them in liquid nitrogen to quench enzymatic activity.

-

Volatile Trapping: Place the frozen leaves in a sealed glass container. For analysis of emitted volatiles, pass a stream of purified air over the leaves (either intact or after mechanical wounding) and through a sorbent trap (e.g., Porapak Q or Tenax TA) to capture the GLVs.

-

Solvent Elution: Elute the trapped volatiles from the sorbent with a small volume of a suitable solvent, such as dichloromethane (B109758) or diethyl ether.

-

GC-MS Analysis: Analyze the resulting solution by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of the hexenal (B1195481) isomers. An HP-5MS column is commonly used with a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the volatile compounds.[15]

Isolation of Polyoxygenated Cyclohexene Derivatives from Uvaria Species

Protocol:

-

Extraction: Air-dry and powder the plant material (e.g., leaves, twigs). Macerate the powdered material with a suitable solvent, such as methanol (B129727) or a mixture of ethanol (B145695) and ethyl acetate (B1210297), at room temperature for an extended period (e.g., 24-48 hours).[12]

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Subject the residue to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to fractionate the extract based on polarity.

-

Column Chromatography: Subject the bioactive fraction (often the ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]

-

Further Purification: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the compounds of interest and subject them to further purification steps, which may include Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column.[11][12]

-

Structure Elucidation: Determine the structures of the purified compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Isolation of Cyclothis compound Derivatives from Fungal Cultures

Protocol:

-

Fungal Fermentation: Grow the fungus on a suitable solid or liquid medium (e.g., rice, potato dextrose broth) for a specific period to allow for the production of secondary metabolites.[11]

-

Extraction: Extract the fungal biomass and the culture medium with an organic solvent such as ethyl acetate.[11]

-

Chromatographic Separation: Concentrate the crude extract and fractionate it using silica gel column chromatography with a gradient elution system (e.g., petroleum ether-ethyl acetate).[11]

-

Purification: Purify the fractions containing the target cyclothis compound derivatives using further chromatographic techniques, such as semi-preparative HPLC, to obtain the pure compounds.[11]

-

Characterization: Characterize the purified compounds using spectroscopic methods (NMR, MS) to elucidate their chemical structures.

Biosynthetic and Signaling Pathways

The formation and function of this compound compounds are governed by specific biosynthetic and signaling pathways.

Biosynthesis of Green Leaf Volatiles

The biosynthesis of GLVs is initiated by the lipoxygenase (LOX) pathway in response to tissue damage.

References

- 1. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Tetrahydroxanthene-1,3(2H)-diones and Oxidized Hexadiene Derivatives from Uvaria leptopoda and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three oxygenated cyclothis compound derivatives produced by an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclohexanone and Phenolic Acid Derivatives from Endophytic Fungus Diaporthe foeniculina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyoxygenated cyclohexene derivatives from Monanthotaxis congoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. forbes.com [forbes.com]

- 15. LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Novel Hexenone Analogues: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of novel hexenone analogues, tailored for researchers, scientists, and professionals in drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and visualizes key experimental workflows and a relevant biological signaling pathway.

Spectroscopic Data Presentation

The spectroscopic data for a representative novel this compound analogue, ethyl 4-(4-chlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, is summarized below. This data is based on findings from studies on newly synthesized cyclothis compound derivatives.[1][2]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.00 | t | 6.8 | 3 | -OCH₂CH ₃ |

| 2.80-3.00 | m | - | 2 | C5-H ₂ |

| 3.88 | s | - | 3 | -OCH ₃ |

| 4.00-4.10 | q | 6.8 | 2 | -OCH ₂CH₃ |

| 4.20 | d | 4.5 | 1 | C6-H |

| 6.55 | s | - | 1 | C3-H |

| 6.86 | d | 8.7 | 2 | Ar-H |

| 7.13-7.17 | m | - | 2 | Ar-H |

| 7.42 | d | 8.4 | 1 | Ar-H |

| 7.49 | d | 8.7 | 1 | Ar-H |

| 7.69-7.75 | m | - | 3 | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 14.1 | -OCH₂C H₃ |

| 35.5 | C5 |

| 45.0 | C6 |

| 55.3 | -OC H₃ |

| 60.8 | -OC H₂CH₃ |

| 65.2 | C1 |

| 125.0 - 135.0 | Aromatic C |

| 128.0 | C3 |

| 158.0 | C4 |

| 170.0 | C =O (Ester) |

| 198.0 | C =O (Ketone) |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | -OH (if present as an impurity or side product) |

| 2950-2850 | C-H (aliphatic) |

| 1742 | C=O (ester) |

| 1650 | C=O (α,β-unsaturated ketone) |

| 1600-1450 | C=C (aromatic) |

| 1250-1050 | C-O (ester and ether) |

Table 4: Mass Spectrometry Data (LC-MS)

| m/z | Assignment |

| 417 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 500 MHz spectrometer (or equivalent) is used for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : 5-10 mg of the novel this compound analogue is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width of 200-220 ppm is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Jasco FT/IR-4100) is utilized.[2]

-

Sample Preparation :

-

Solid Samples (KBr Pellet) : 1-2 mg of the solid sample is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Liquid Samples (Neat) : A drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

-

Acquisition : The background spectrum of the empty sample holder (or KBr pellet without sample) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as an Agilent 6520 Accurate-Mass Q-TOF LC/MS, is commonly employed.[3]

-

Sample Preparation : A dilute solution of the analyte (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is filtered through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation (LC) : A C18 column is often used for separation. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is performed to separate the compound from any impurities.

-

Mass Analysis (MS) :

-

Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode to observe [M+H]⁺ ions.

-

Mass Analyzer : The mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

-

-

Data Processing : The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

3.1 Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow from synthesis to the spectroscopic characterization of a novel this compound analogue.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of the Hexenone Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexenone ring system, a six-membered carbon ring containing a ketone and a carbon-carbon double bond, is a prevalent structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. The stability of this core structure is of paramount importance in drug development, influencing formulation, storage, and in vivo efficacy. This technical guide provides a comprehensive overview of the thermal and chemical stability of the this compound ring system, summarizing available quantitative data, detailing experimental protocols for stability assessment, and visualizing relevant biological pathways.

Introduction

The reactivity of the this compound ring is largely dictated by the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety is susceptible to both nucleophilic (Michael) 1,4-addition and direct 1,2-addition to the carbonyl group. The stability of the ring can be influenced by various factors, including substitution patterns, steric hindrance, and the electronic properties of adjacent functional groups. Understanding the degradation pathways of this compound-containing compounds under various stress conditions is crucial for predicting their shelf-life and ensuring the safety and efficacy of therapeutic agents.

Chemical Stability

The chemical stability of the this compound ring system is typically assessed through forced degradation studies, which expose the compound to a range of stress conditions more severe than accelerated stability testing. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2]

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of the this compound ring to hydrolysis is pH-dependent. While specific pH-rate profiles for simple this compound systems are not extensively documented in the literature, studies on related α,β-unsaturated ketones and compounds containing the this compound moiety provide valuable insights. For instance, the degradation kinetics of certain compounds in aqueous solutions have been shown to follow pseudo-first-order kinetics, with the rate of degradation being significantly influenced by pH.[3][4]

General Hydrolytic Degradation Pathways:

-

Michael Addition of Water: The α,β-unsaturated system can undergo nucleophilic attack by water, particularly under basic conditions, leading to the formation of a β-hydroxy ketone.

-

Ring Opening: Under more extreme pH conditions or elevated temperatures, hydrolytic cleavage of the ring can occur.

Oxidative Stability

Oxidative degradation can be a significant liability for drug molecules. The this compound ring, particularly the double bond, is susceptible to oxidation.[2][5] Common laboratory reagents for inducing oxidative stress include hydrogen peroxide (H₂O₂).[2]

General Oxidative Degradation Pathways:

-

Epoxidation: The double bond can be oxidized to form an epoxide.

-

Hydroxylation: Addition of hydroxyl groups across the double bond.

-

Cleavage of the Double Bond: More aggressive oxidation can lead to the cleavage of the C=C bond, resulting in the formation of smaller carbonyl compounds.

Photostability

Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. The conjugated π-system of the this compound ring can absorb UV radiation, making it potentially susceptible to photolytic degradation. The quantum yield of photolysis is a measure of the efficiency of a photochemical process. For testosterone (B1683101), which contains an A-ring enone system, the quantum yield of photolysis was found to be significantly lower at 313 nm (2.4 x 10⁻³) than at 254 nm (0.225), indicating wavelength-dependent photosensitivity.[6]

General Photodegradation Pathways:

-

[2+2] Cycloaddition: Dimerization of two this compound molecules.

-

Isomerization: Cis-trans isomerization of substituents on the ring.

-

Rearrangements: Skeletal rearrangements can occur upon photoexcitation.

-

Photooxidation: In the presence of oxygen, photo-induced oxidation can lead to the formation of various oxygenated products.

Thermal Stability

The thermal stability of the this compound ring is crucial for manufacturing processes and long-term storage. High temperatures can provide the activation energy for various degradation reactions. For example, studies on sesquiterpene lactones containing a cyclopentenone ring (a related structure) in an ethanolic tincture showed a decrease in the content of the active compounds after three years of storage, with the degradation being more pronounced at higher temperatures (37% degradation at +30°C compared to 13% at +4°C).[2] This degradation was attributed to the addition of ethanol (B145695) across the double bond.

General Thermal Degradation Pathways:

-

Isomerization: Double bond migration or other isomerizations can occur at elevated temperatures.

-

Decomposition: At higher temperatures, fragmentation of the ring can occur, leading to the formation of smaller volatile molecules. The thermal decomposition of cyclohexanone, a related saturated ketone, has been shown to proceed through various competing pathways, including isomerization to the enol followed by retro-Diels-Alder cleavage.[7]

-

Polymerization: Under certain conditions, thermal stress can induce polymerization.

Data Presentation: Stability of this compound-Related Systems

While comprehensive quantitative data for the this compound ring system under a wide range of conditions is limited, the following tables summarize available data for related structures to provide an indication of potential stability profiles.

Table 1: Thermal Stability of Sesquiterpenoid Lactones (containing a cyclopentenone moiety) in Ethanolic Tincture over 3 Years [2]

| Storage Temperature (°C) | Degradation (%) |

| +4 | 13 |

| +25 | 32 |

| +30 | 37 |

Table 2: Photolytic Stability of Testosterone (A-ring enone) [6]

| Excitation Wavelength (nm) | Quantum Yield (Φ) |

| 254 | 0.225 |

| 313 | 2.4 x 10⁻³ |

Table 3: General Forced Degradation Conditions for Pharmaceuticals (ICH Guidelines) [1][2]

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄, room temperature to reflux |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH, room temperature to reflux |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal | Dry heat, typically 50-70°C above accelerated stability testing conditions |

| Photolysis | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) |

Experimental Protocols

The following are generalized protocols for key experiments cited in the assessment of chemical stability and biological activity of this compound-containing compounds.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of a this compound-containing drug substance.

Protocol:

-

Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol, acetonitrile).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1 M NaOH.

-

Dilute to a final concentration suitable for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1 M HCl.

-

Dilute to a final concentration suitable for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

Dilute to a final concentration suitable for analysis.

-

-

Thermal Degradation:

-

Store the solid drug substance in an oven at 80°C for 48 hours.

-

Dissolve a known amount of the stressed solid in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of the drug substance to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples after the exposure period.

-

-

Analysis: Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to quantify the parent drug and detect degradation products.

NF-κB Activation Assay

Objective: To determine the effect of a this compound-containing compound (e.g., zerumbone) on the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Transfection (for reporter assay): Transfect cells with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., secreted alkaline phosphatase - SEAP).

-

Treatment:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide - LPS, 1 µg/mL) for 24 hours.

-

-

Reporter Gene Assay (SEAP):

-

Collect the cell culture supernatant.

-

Heat the supernatant at 65°C to inactivate endogenous phosphatases.

-

Measure SEAP activity using a suitable substrate (e.g., p-nitrophenyl phosphate) and a spectrophotometer.

-

-

Western Blot for IκBα Degradation and p65 Phosphorylation:

-

Treat non-transfected cells as described in step 3.

-

Prepare nuclear and cytoplasmic extracts.

-

Perform SDS-PAGE and Western blotting using antibodies specific for total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.

-

MAPK Phosphorylation Assay

Objective: To assess the effect of a this compound-containing compound (e.g., zerumbone) on the phosphorylation of MAP kinases (ERK, JNK, p38).

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 cells) in appropriate media.

-

Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of ERK, JNK, and p38 MAP kinases.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualizations

Caption: NF-κB signaling pathway and the inhibitory effect of zerumbone.

Caption: MAPK signaling pathways and the inhibitory effects of zerumbone.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The this compound ring system, while a valuable pharmacophore, exhibits a degree of inherent instability due to the reactive α,β-unsaturated carbonyl moiety. Its susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation necessitates careful consideration during drug development. Forced degradation studies are indispensable for elucidating degradation pathways and for the development of stability-indicating analytical methods. Furthermore, the modulation of key signaling pathways, such as NF-κB and MAPK, by this compound-containing compounds like zerumbone, highlights the therapeutic potential of this structural class. Further research is warranted to generate more comprehensive quantitative stability data for a wider range of this compound derivatives to better predict their behavior and optimize their use in pharmaceutical applications.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Hexenone-Containing Natural Products

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the contemporary processes involved in the discovery, isolation, characterization, and biological evaluation of new hexenone-containing natural products. Hexenones, a class of cyclic ketones, are significant scaffolds in medicinal chemistry, found in numerous natural products with a wide array of biological activities.

Introduction: The Significance of this compound Scaffolds

Natural products remain a vital source of chemical diversity and novel scaffolds for drug discovery.[1][2] The cyclothis compound moiety, in particular, is a structural feature in various bioactive molecules, including those with anti-inflammatory, antimicrobial, and antimalarial properties.[3][4] The α,β-unsaturated ketone system present in these molecules makes them reactive Michael acceptors, often implicated in their mechanism of action. This guide uses a recently discovered cyclothis compound as a case study to illustrate the modern workflow of natural product discovery, from plant extraction to structure elucidation and bioactivity screening.

Case Study: A Novel Cyclothis compound from Elatostema tenuicaudatum

In late 2025, a study on the whole plant of Elatostema tenuicaudatum led to the isolation of a new cyclothis compound derivative, demonstrating the continued potential of botanical sources for discovering novel chemical entities.[5]

Compound: 5S-(3,4-dihydroxyphenethyl)cyclohex-2-en-1-one Source: The whole plant of Elatostema tenuicaudatum.[5]

Isolation and Structure Elucidation

The discovery process followed a classic bioassay-guided fractionation approach, a cornerstone of natural product chemistry.[2] The dried and ground plant material was first extracted to yield a crude mixture, which was then subjected to a series of chromatographic separations to isolate the pure compound.[5]

The structure of the new compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5] The absolute configuration was confirmed by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectral data.[5]

Biological Activity

The newly isolated cyclothis compound was evaluated for its potential anti-inflammatory effects by testing its ability to inhibit nitric oxide (NO) production.[5] While specific quantitative data such as IC50 values were not detailed in the initial report, the compound was noted for its inhibitory activity, suggesting potential for further investigation as an anti-inflammatory agent.[5]

Data Presentation

Quantitative spectroscopic data is crucial for the verification and characterization of new chemical entities. The data below is summarized from the findings reported in the discovery of 5S-(3,4-dihydroxyphenethyl)cyclohex-2-en-1-one.[5]

Table 1: NMR Spectroscopic Data (¹³C and ¹H)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 202.7 | - |

| 2 | 130.0 | 5.99 (m) |

| 3 | 153.0 | 7.12 (m) |

| 4 | 33.2 | - |

| 5 | 35.9 | - |

| 6 | 45.1 | - |

| 7 | 38.7 | - |

| 8 | 33.0 | - |

| 1' | 134.8 | - |

| 2' | 116.4 | - |

| 3' | 146.2 | - |

| 4' | 144.3 | - |

| 5' | 116.3 | - |

| 6' | 120.6 | - |

Note: Data extracted from the publication on the discovery of the compound from Elatostema tenuicaudatum. The multiplicity (mult.) and coupling constants (J) for all protons were not fully detailed in the provided search results.[5]

Experimental Protocols

The following sections provide detailed methodologies representative of the techniques used in the case study.

Protocol 1: Extraction and Isolation

This protocol outlines the general steps for extracting and isolating a this compound-containing natural product from a plant source.

-

Material Preparation: The whole plant of E. tenuicaudatum (2.3 kg) was dried and ground into a fine powder.[5]

-

Extraction: The powdered plant material was extracted three times with a 90:10 (v/v) mixture of methanol (B129727) and water at room temperature.[5]

-

Concentration: The resulting methanol solution was concentrated under reduced pressure at a temperature of 45 °C to yield a crude extract.[5]

-

Solvent Partitioning: The crude extract was suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, often containing compounds of medium polarity like cyclohexenones, is typically subjected to multiple rounds of chromatography.

-

Column Chromatography (CC): Initial fractionation is performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.[6]

-

Protocol 2: Structure Elucidation

This protocol describes the key spectroscopic and spectrometric analyses for determining the chemical structure of an isolated compound.

-

Mass Spectrometry (MS):

-

1D NMR Spectroscopy:

-

Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a ¹H NMR spectrum to identify proton environments, their integrations (number of protons), and coupling patterns (J-coupling) to understand proton-proton connectivity.

-

Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms (e.g., carbonyl, olefinic, aliphatic). In the case study, a ketone carbonyl was identified at δc 202.7 ppm and two olefinic carbons at δc 153.0 and 130.0 ppm.[5]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identify ¹H-¹H spin-spin coupling systems to map out adjacent protons.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and piecing together the carbon skeleton. HMBC correlations were key in establishing the α,β-unsaturated cyclohexanone (B45756) and phenethyl moieties in the case study compound.[5]

-

-

Stereochemistry Determination:

-

Use techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY to determine the spatial proximity of protons and infer relative stereochemistry.

-

For determining absolute configuration, compare the experimental ECD spectrum with theoretically calculated spectra for possible enantiomers. This was the method used to establish the S-configuration at C-5 in the case study compound.[5]

-

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Natural Product Discovery

Caption: A generalized workflow for the discovery of natural products.

Diagram 2: Logical Flow of Structure Elucidation

Caption: The logical process of determining a natural product's structure.

Diagram 3: Simplified NF-κB Signaling Pathway for NO Production

Caption: A hypothetical mechanism for NO inhibition by hexenones.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. hilarispublisher.com [hilarispublisher.com]

The Therapeutic Potential of Hexenone Scaffolds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities associated with hexenone scaffolds, a class of organic compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these versatile structures. Herein, we delve into their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and elucidating key signaling pathways.

Introduction to this compound Scaffolds

This compound and its derivatives, particularly cyclothis compound, are six-membered cyclic ketones containing a carbon-carbon double bond. This structural motif serves as a versatile scaffold in organic synthesis and has been identified in numerous natural products exhibiting a wide range of biological activities. The reactivity of the enone system, coupled with the potential for diverse substitutions on the ring, makes this compound derivatives attractive candidates for the development of novel therapeutic agents. Their biological effects are often attributed to their ability to act as Michael acceptors, interacting with nucleophilic residues in biological macromolecules.

Anticancer Activities of this compound Derivatives

This compound scaffolds have emerged as a significant area of interest in oncology research due to their potent cytotoxic and cytostatic effects against various cancer cell lines. The anticancer activity of these compounds is often mediated through the induction of apoptosis, inhibition of cell proliferation, and interference with crucial cellular signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Derivative Name/Identifier | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Cyclohexene oxide CA | U251 (Glioblastoma) | CCK-8 | 5.161 | [1] |

| Cyclohexene oxide CA | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |

| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [1] |

| Compound 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [1] |

| Compound 11 | Tumor cell line | Not specified | 27.73 | [1] |

| Ethyl 3,5-diphenyl-2-cyclothis compound-6-carboxylate derivatives | HCT116 (Colon) | Clonogenic Assay | Ranged from 0.93 to 133.12 for AChE inhibition | [2] |

Key Signaling Pathways in Anticancer Activity

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by activating the caspase cascade, a family of cysteine proteases that execute the apoptotic process. Treatment with certain this compound derivatives leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

References

The Synthetic Versatility of Hexenone: A Technical Guide for Organic Chemists

Introduction

Hexenone and its derivatives are powerful and versatile precursors in organic synthesis, serving as foundational building blocks for a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] As α,β-unsaturated ketones, their reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for a wide range of transformations, making them indispensable tools for synthetic chemists.[2] This technical guide provides an in-depth exploration of key synthetic methodologies employing this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers, scientists, and drug development professionals.

Core Reactivity and Key Transformations

The synthetic utility of this compound stems from its electronic structure. The conjugation of the alkene and carbonyl groups creates a polarized system, rendering the β-carbon susceptible to nucleophilic attack (conjugate or 1,4-addition) and the carbonyl carbon susceptible to direct nucleophilic attack (1,2-addition).[2] The choice between these two pathways can often be controlled by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as organocuprates and enamines, typically favor 1,4-addition, while "hard" nucleophiles, like Grignard reagents or organolithiums, tend to favor 1,2-addition.[2][3]

This guide will focus on several high-impact transformations where this compound acts as a key precursor:

-

Michael Addition: A cornerstone of C-C bond formation.

-

Robinson Annulation: A powerful ring-forming sequence for constructing six-membered rings.

-

Photochemical [2+2] Cycloaddition: A method for synthesizing cyclobutane (B1203170) rings.

-

Nazarov Cyclization: A route to functionalized cyclopentenones.

-

Applications in Natural Product Synthesis: Highlighting the synthesis of jasmonates.

The Michael Addition: Conjugate Bond Formation

The Michael addition is the nucleophilic conjugate addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] This reaction is fundamental for creating new carbon-carbon and carbon-heteroatom bonds in a controlled manner.[5]

General Workflow

The reaction typically proceeds in three steps: formation of a nucleophile (often an enolate), conjugate addition to the this compound β-carbon, and subsequent protonation to yield the 1,5-dicarbonyl compound or a related adduct.[6]

Caption: Generalized workflow for the Michael Addition reaction.

Quantitative Data for Michael Additions to Cyclic Enones

The following table summarizes various organocatalytic Michael addition reactions to cyclic enones, demonstrating the versatility of different nucleophiles and catalysts.

| Entry | Cycloenone | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Diethyl Malonate | (S)-Proline (20) | DMSO | 96 | 94 | 20 |

| 2 | Cyclohex-2-en-1-one | Nitromethane | Cinchona Alkaloid (10) | Toluene | 24 | 98 | 95 |

| 3 | Cyclopent-2-en-1-one | Thiophenol | (R)-BINOL (10) | CH₂Cl₂ | 12 | 95 | 92 |

| 4 | Cyclohex-2-en-1-one | 1,3-Dithiane | Thiourea Catalyst (5) | Toluene | 48 | 85 | 90 |

Data compiled from representative organocatalytic procedures.

Detailed Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from established procedures for the organocatalytic addition of a malonate to a cyclic enone.[5]

Materials:

-

Cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv.)

-

Diethyl malonate (1.5 mmol, 1.5 equiv.)

-

(S)-Proline (0.2 mmol, 0.2 equiv.)

-

Anhydrous Dimethyl Sulfoxide (DMSO), 2.0 mL

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-proline (23 mg, 0.2 mmol).

-

Add anhydrous DMSO (2.0 mL) and stir until the catalyst is fully dissolved.

-

Add cyclohex-2-en-1-one (96 µL, 1.0 mmol) to the solution.

-

Add diethyl malonate (227 µL, 1.5 mmol) dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 96 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

The Robinson Annulation: Fused Ring Synthesis

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring (a cyclothis compound derivative) by combining a Michael addition with an intramolecular aldol (B89426) condensation.[7][8] It is one of the most important methods for the construction of fused ring systems found in steroids, terpenoids, and alkaloids.[7][9]

Reaction Mechanism Workflow

The sequence begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone, MVK), forming a 1,5-diketone intermediate.[8] This intermediate then undergoes an intramolecular aldol condensation followed by dehydration to yield the final cyclothis compound product.[7][10]

Caption: Key stages of the Robinson Annulation reaction sequence.

Quantitative Data for Robinson Annulation Reactions

| Entry | Ketone Substrate | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | (S)-Proline | DMSO | RT | 12 | 97 (93% ee) |

| 2 | Cyclohexanone | Methyl Vinyl Ketone | NaOH | Ethanol | Reflux | 4 | 75 |

| 3 | Acetone (B3395972) | Pent-3-en-2-one | KOH | Methanol | 60 | 6 | 68 |

| 4 | 2-Methylcyclopentanone | Methyl Vinyl Ketone | Et₃N | Toluene | 110 | 24 | 82 |

Data compiled from various sources including organocatalytic and base-catalyzed procedures.[9]

Detailed Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

This protocol describes the classic organocatalytic synthesis of the (S)-Wieland-Miescher ketone, a key chiral building block.[9]

Materials:

-

2-Methyl-1,3-cyclohexanedione (1.26 g, 10.0 mmol, 1.0 equiv.)

-

Methyl vinyl ketone (MVK) (1.26 mL, 15.0 mmol, 1.5 equiv.)

-

(S)-Proline (35 mg, 0.3 mmol, 0.03 equiv.)

-

Anhydrous Dimethylformamide (DMF), 10 mL

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.26 g) and (S)-proline (35 mg) in anhydrous DMF (10 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

Add methyl vinyl ketone (1.26 mL) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford the (S)-Wieland-Miescher ketone as a crystalline solid.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition between an enone and an alkene is a powerful method for constructing cyclobutane rings.[11] This reaction proceeds through a stepwise mechanism involving a triplet diradical intermediate, initiated by the photoexcitation of the enone.[11]

Logical Relationship of Reaction Intermediates

The process begins with UV irradiation of the enone, leading to an excited triplet state which then interacts with the alkene.

Caption: Stepwise mechanism of the enone-alkene [2+2] photocycloaddition.

Quantitative Data for [2+2] Cycloadditions

| Entry | Enone | Alkene | Solvent | Irradiation Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Cyclohex-2-en-1-one | Ethylene | Acetone | 8 | 70 | N/A |

| 2 | Cyclohex-2-en-1-one | Cyclopentene | Benzene | 12 | 85 | 4:1 (cis:trans) |

| 3 | Carvone | 2-Butene | Methanol | 24 | 65 | 3:2 |

| 4 | 3-Methylcyclohex-2-en-1-one | Isobutylene | Acetonitrile | 10 | 78 | >95:5 |

Data represents typical outcomes for such reactions and can vary significantly with conditions.

Detailed Experimental Protocol: Intramolecular [2+2] Cycloaddition

This protocol is a generalized procedure for intramolecular photocycloaddition, a common strategy to build bicyclic systems.

Materials:

-

6-Alkenyl-cyclohex-2-en-1-one derivative (0.5 mmol, 1.0 equiv.)

-

Spectroscopic grade acetone (or other suitable solvent), 100 mL

-

Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm)

-

Inert gas supply for deoxygenation

Procedure:

-

Dissolve the 6-alkenyl-cyclohex-2-en-1-one substrate (0.5 mmol) in spectroscopic grade acetone (100 mL) in the photoreactor vessel.

-

Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes. Oxygen can quench the triplet excited state and should be rigorously excluded.

-

While maintaining a slow stream of inert gas, turn on the cooling system for the lamp and then ignite the mercury lamp.

-

Irradiate the solution for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, turn off the lamp and allow the apparatus to cool.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the cyclobutane product(s).

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-conrotatory electrocyclic reaction of a divinyl ketone to produce a cyclopentenone.[12][13] This transformation is a valuable tool for the synthesis of five-membered rings, which are prevalent in many natural products.[12]

Mechanism and Workflow

The reaction is initiated by a Lewis or Brønsted acid, which coordinates to the carbonyl oxygen, promoting a 4π-electrocyclization to form an oxyallyl cation intermediate.[12][13] Subsequent proton elimination and tautomerization yield the final product.[12]

Caption: Mechanism of the acid-catalyzed Nazarov Cyclization.

Quantitative Data for Nazarov Cyclizations

| Entry | Divinyl Ketone Substrate | Promoter (Equiv.) | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ (1.1) | CH₂Cl₂ | 25 | 10 min | 95 |

| 2 | 6-Heptene-2,5-dione (B15441688) | SnCl₄ (2.0) | CH₂Cl₂ | 25 | 30 min | 88 |

| 3 | 1,5-Bis(trimethylsilyl)penta-1,4-dien-3-one | FeCl₃ (1.1) | CH₂Cl₂ | -20 | 1 h | 92 |

| 4 | 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/Acetic Acid | DES | 25 | 1 h | >95 |

Data compiled from various sources demonstrating different promoters and conditions.[12][14]

Detailed Experimental Protocol: Lewis Acid-Promoted Nazarov Cyclization

This protocol is a representative example for the cyclization of a simple divinyl ketone.[12]

Materials:

-

6-Heptene-2,5-dione (126 mg, 1.0 mmol, 1.0 equiv.)

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in Dichloromethane (DCM) (2.0 mL, 2.0 mmol, 2.0 equiv.)

-

Anhydrous Dichloromethane (DCM), 10 mL

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve 6-heptene-2,5-dione (126 mg) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of SnCl₄ in DCM (2.0 mL) dropwise to the stirred solution over 5 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

-

Stir the resulting mixture vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-methyl-2-cyclopentenone.

Application in Natural Product Synthesis: The Jasmonate Pathway

This compound-type structures, specifically cyclopentenones, are central to the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants that regulate growth and stress responses.[15][16] The biosynthesis originates from polyunsaturated fatty acids and proceeds through a cyclization step to form the characteristic five-membered ring.[15]

Simplified Jasmonate Biosynthetic Pathway

The pathway involves enzymatic oxidation and cyclization of linolenic acid to form 12-oxophytodienoic acid (OPDA), a cyclopentenone. Subsequent reduction of the enone moiety and side-chain oxidation leads to jasmonic acid (JA).[15][17][18]

References

- 1. Cyclothis compound - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. Secrets revealed for conjugate addition to cyclothis compound using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Michael Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

- 11. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Nazarov Cyclization [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 16. researchgate.net [researchgate.net]

- 17. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Isomerization pathways of different Hexenone structures

An In-depth Technical Guide on the Isomerization Pathways of Different Hexenone Structures

Introduction

Hexenones are six-carbon unsaturated ketones that serve as versatile intermediates in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and other fine chemicals.[1] The position of the carbon-carbon double bond relative to the carbonyl group defines the isomer's reactivity and stability. The interconversion between these isomers, known as isomerization, is a critical process that can be triggered by various means, including catalysts (acid or base), light (photochemical), or heat (thermal). Understanding and controlling these isomerization pathways is paramount for researchers, scientists, and drug development professionals to achieve desired synthetic outcomes and to comprehend the behavior of these molecules in biological systems.

This technical guide provides a comprehensive overview of the primary isomerization pathways of different this compound structures. It details the underlying mechanisms, presents quantitative data in structured tables, outlines experimental protocols for key transformations, and uses diagrams to visualize the reaction pathways and workflows.

Base-Catalyzed Isomerization of β,γ-Unsaturated Hexenones

One of the most common isomerization reactions involves the migration of a double bond from a β,γ-position to the more thermodynamically stable, conjugated α,β-position. This transformation is readily achieved under basic conditions.[2]

Mechanism

The base-catalyzed isomerization proceeds through the formation of a resonance-stabilized enolate intermediate.[2] A base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group), creating an enolate. This intermediate can be protonated at the γ-carbon, resulting in the formation of the conjugated α,β-unsaturated ketone.[2][3] This process is an equilibrium, but it typically favors the more stable conjugated isomer.[2]

Quantitative Data

The efficiency of base-catalyzed isomerization has been studied for various substituted cyclohexenones. The equilibrium composition is influenced by the substitution pattern, with more substituted conjugated isomers often being favored.

| Precursor (β,γ-Unsaturated) | Base/Solvent | Temperature | Time | Product Composition (α,β-Unsaturated Isomers) | Reference |

| 6-Acyl-4-methyl-cyclohex-2-enone | 10% aq. NaOH | Boiling | Equilibrium | 72.4% 3,4-Dimethylcyclohex-2-enone, 23.9% 4,6-Dimethylcyclohex-2-enone | [4] |

| 6-Acyl-3,4-dimethyl-cyclohex-2-enone | 10% aq. NaOH | Boiling | Equilibrium | Preponderance of 2,3,4-trimethyl- over 3,4,6-trimethyl-isomer | [4] |

| General β,γ-Unsaturated Ketones | DABCO / iPrOH | Room Temp. | N/A | High conversion to α,β-unsaturated isomer | [5][6] |

Experimental Protocol: Isomerization using DABCO

This protocol describes a mild method for isomerizing β,γ-unsaturated ketones to their α,β-conjugated counterparts.[5][6]

-

Preparation : Dissolve the β,γ-unsaturated this compound substrate in isopropyl alcohol (iPrOH) in a round-bottom flask.

-